tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate
Description
Properties
IUPAC Name |
acetic acid;tert-butyl 3-carbamimidoylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFMLBBDKHWPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CC(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638765-18-0 | |
| Record name | acetic acid; tert-butyl 3-carbamimidoylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbamimidoyl group: This step involves the addition of a carbamimidoyl group to the azetidine ring, often using reagents such as carbodiimides.
Protection of the amine group: The tert-butyl group is introduced to protect the amine functionality, which is crucial for subsequent reactions.
Acetylation: The final step involves the acetylation of the compound to form the acetate ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
One of the primary applications of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate is as a building block in the synthesis of complex organic molecules. Its structure allows for the introduction of various functional groups through selective reactions, making it a versatile intermediate in organic synthesis. For instance, it can be used to synthesize pharmaceuticals and agrochemicals by facilitating reactions that yield desired bioactive compounds.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Carbamimidoyl Group : This step often employs reagents such as carbodiimides.
- Protection of the Amine Group : The tert-butyl group serves to protect the amine functionality during subsequent reactions.
- Acetylation : The final step involves forming the acetate ester, enhancing solubility and reactivity.
Biological Applications
Potential Biological Activities
Research into the biological activities of this compound is ongoing, with studies focusing on its potential as an enzyme inhibitor and its ability to bind to specific receptors. These interactions may lead to therapeutic effects against various diseases, including cancer and infectious diseases .
Medicinal Chemistry
Therapeutic Agent Exploration
The compound's unique structure positions it as a candidate for further exploration in medicinal chemistry. Investigations are being conducted to evaluate its efficacy as a therapeutic agent, particularly in targeting specific pathways involved in disease progression. The mechanism of action is thought to involve its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity .
Industrial Applications
Development of New Materials
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its reactivity and structural properties make it suitable for creating innovative chemical products that may have applications in various industries.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Enzyme Inhibition Studies : Research has shown that derivatives of azetidine compounds can act as effective enzyme inhibitors, which may lead to new drug candidates for treating diseases linked to enzyme dysfunctions.
- Antimicrobial Activity Evaluation : Some derivatives have been evaluated for their antimicrobial properties, showing promise against various pathogens .
- Pharmaceutical Development : Ongoing investigations into the compound's pharmacokinetics and pharmacodynamics are crucial for understanding its potential therapeutic uses.
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate can be compared with other similar compounds, such as:
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound features a hydroxymethyl group instead of a carbamimidoyl group, leading to different chemical properties and applications.
tert-Butyl 3-ethynylazetidine-1-carboxylate:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 3-carbamimidoylazetidine-1-carboxylate acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound belongs to a class of azetidine derivatives, which are known for their diverse biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a carbamimidoyl moiety, and an azetidine ring, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its role as a monoacylglycerol lipase (MAGL) inhibitor. This inhibition has implications in various therapeutic areas including:
- Neuroinflammation : The compound has shown promise in modulating neuroinflammatory processes, potentially benefiting conditions such as Alzheimer's disease and multiple sclerosis .
- Cancer Treatment : Preliminary studies suggest that it may possess anti-tumor properties by influencing endocannabinoid signaling pathways .
- Pain Management : Its role as a MAGL inhibitor may also contribute to analgesic effects, making it a candidate for pain management therapies .
Case Studies
- MAGL Inhibition and Neurodegenerative Diseases :
- Anti-Tumor Activity :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
